dehydrotomatine

Description

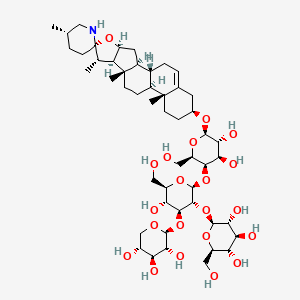

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h5,20-21,23-47,51-63H,6-19H2,1-4H3/t20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMOGFTUZUEFHY-SIUCFGLGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81NO21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317151 | |

| Record name | Dehydrotomatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1032.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157604-98-3 | |

| Record name | Dehydrotomatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157604-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrotomatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Isomerism of Dehydrotomatine

Comparative Stereochemistry with α-Tomatine

Dehydrotomatine and α-tomatine are closely related steroidal glycoalkaloids, differing primarily in the saturation of their steroid ring system ebi.ac.ukacs.orgresearchgate.net.

Presence of a Double Bond at C-5,6 in Ring B and its Absence in α-Tomatine

The defining structural difference between this compound and α-tomatine lies in the presence of a double bond between carbon atoms 5 and 6 (Δ⁵,⁶) within ring B of the steroid aglycone in this compound. In contrast, α-tomatine has a saturated bond at this position ebi.ac.ukacs.orgresearchgate.netencyclopedia.pubkobe-u.ac.jp. This unsaturation in this compound's aglycone, known as dehydrotomatidine, contributes to its distinct chemical properties and potential biological activities compared to the saturated aglycone, tomatidine (B1681339), found in α-tomatine kobe-u.ac.jppnas.orgnih.gov. Studies indicate that the presence of this C-5,6 double bond can influence the toxicity of SGAs, with unsaturated forms often exhibiting higher toxicity in animal models pnas.org.

Characterization of the Aglycone (Tomatidenol) and Glycone (Lycotetraose) Moieties

This compound is composed of two main structural components: the aglycone and the glycone ebi.ac.ukacs.org.

Aglycone: The aglycone of this compound is known as tomatidenol (B1253344), also referred to as dehydrotomatidine ebi.ac.ukunibas.itncats.iochembk.com. Tomatidenol is a spirostanol (B12661974) derivative with the chemical formula C₂₇H₄₃NO₂ ncats.iochembk.com. Its structure features the characteristic spirostane skeleton with a double bond at the C-5,6 position in ring B ebi.ac.ukacs.orgchembk.com.

Glycone: The carbohydrate moiety, or glycone, of this compound is a tetrasaccharide chain known as lycotetraose ebi.ac.ukacs.orgredalyc.orgresearchgate.net. This complex sugar chain consists of two units of D-glucose, one unit of D-galactose, and one unit of D-xylose, linked in a specific sequence: β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside acs.orgresearchgate.net. This same lycotetraose structure is also found attached to the aglycone of α-tomatine ebi.ac.ukacs.org.

Identification and Characterization of Isomeric Forms of this compound

Research has indicated the potential existence of isomeric forms of this compound, alongside α-tomatine. These isomers may arise from subtle differences in stereochemistry or glycosidic linkages, though they share the same basic molecular formula and tetrasaccharide chain as this compound mdpi.comusda.gov.

Advanced Spectroscopic Approaches for Stereochemical Confirmation

Data Table: Key Structural Features of this compound and α-Tomatine

| Feature | This compound | α-Tomatine |

| Molecular Formula | C₅₀H₈₁NO₂₁ nih.gov | C₅₀H₈₃NO₂₁ encyclopedia.pub |

| Molecular Weight | ~1032.2 g/mol glpbio.comnih.gov | ~1034.2 g/mol encyclopedia.pubresearchgate.net |

| Aglycone | Tomatidenol (Dehydrotomatidine) ebi.ac.ukunibas.itncats.iochembk.com | Tomatidine redalyc.orgresearchgate.net |

| Aglycone Feature | Δ⁵,⁶ double bond in Ring B ebi.ac.ukacs.orgresearchgate.netkobe-u.ac.jp | Saturated C5-C6 bond in Ring B ebi.ac.ukacs.orgresearchgate.netkobe-u.ac.jp |

| Glycone | Lycotetraose (2x Glucose, 1x Galactose, 1x Xylose) ebi.ac.ukacs.orgresearchgate.net | Lycotetraose (2x Glucose, 1x Galactose, 1x Xylose) ebi.ac.ukacs.orgresearchgate.net |

| Primary Source | Tomato plants (Solanum lycopersicum) ebi.ac.ukusda.gov | Tomato plants (Solanum lycopersicum) encyclopedia.pub |

| Relative Abundance | Minor component, typically ~9-10% of tomatine (B1682986) mixture usda.gov | Major component ebi.ac.ukusda.gov |

Compound List

this compound

α-Tomatine

Tomatidenol (Dehydrotomatidine)

Tomatidine

Lycotetraose

Biosynthesis and Metabolic Pathways of Dehydrotomatine in Plants

Precursor Compounds and Initial Biosynthetic Steps in Tomato Plants (Solanum lycopersicum)

The formation of dehydrotomatine begins with the synthesis of its core steroidal structure, the aglycone, from a common precursor. This initial phase establishes the foundational C27 steroid skeleton that will be later modified and glycosylated.

The biosynthetic pathway for all major steroidal glycoalkaloids in tomato, including this compound and α-tomatine, originates from cholesterol. nih.govnih.govfrontiersin.org While most plants have low levels of cholesterol, species in the Solanaceae family, such as tomato and potato, are known to accumulate higher amounts. nih.gov Cholesterol serves as the fundamental building block, undergoing a cascade of hydroxylation, oxidation, and transamination reactions to form the characteristic steroidal alkaloid aglycone. biorxiv.orgnih.gov The synthesis of cholesterol itself is a specialized branch of the broader phytosterol metabolism. nih.gov In tomato, the enzyme STEROL SIDE CHAIN REDUCTASE 2 (SSR2) plays a key role in directing metabolic flux towards cholesterol biosynthesis, which is essential for the subsequent production of SGAs. nih.gov

Starting from cholesterol, a series of enzymatic reactions catalyzed by several GLYCOALKALOID METABOLISM (GAME) enzymes modifies the aliphatic side chain to form the nitrogen-containing heterocyclic F-ring characteristic of spirosolane-type alkaloids. biorxiv.org This sequence of reactions, involving enzymes such as GAME4, GAME6, GAME7, GAME8, GAME11, and GAME12, leads to the formation of the unsaturated aglycone dehydrotomatidine, also known as tomatidenol (B1253344). biorxiv.orggoogle.com Dehydrotomatidine is the first steroidal alkaloid intermediate produced in the pathway and serves as a critical branch point. biorxiv.orgresearchgate.net It is the direct aglycone precursor for this compound and can also be converted to the saturated aglycone, tomatidine (B1681339). researchgate.netresearchgate.net

Enzymatic Conversions and Gene Families in this compound Biosynthesis

Following the formation of the initial aglycone, a host of specialized enzymes, primarily from the GAME family, catalyze further modifications. These include the addition of sugar moieties and the potential saturation of the steroid core, leading to a diverse array of SGAs.

The GLYCOALKALOID METABOLISM (GAME) gene family is central to the biosynthesis of steroidal glycoalkaloids in tomato. biorxiv.orgresearchgate.net These genes encode a variety of enzymes, including cytochrome P450s, 2-oxoglutarate-dependent dioxygenases, and glycosyltransferases, that execute the complex chemical transformations required to build and decorate the SGA molecules. biorxiv.orgmdpi.com The coordinated expression of GAME genes regulates the production of compounds like this compound and α-tomatine, particularly in green tissues such as leaves and immature fruits where these defense compounds are most abundant. biorxiv.orgnih.govnih.gov

The conversion of the aglycone dehydrotomatidine into the glycoalkaloid this compound is accomplished through glycosylation. This process involves the sequential addition of a four-sugar chain, known as lycotetraose, to the C-3 hydroxyl group of the aglycone. mdpi.com This crucial step is catalyzed by a series of UDP-glycosyltransferases (UGTs), which are specialized enzymes that transfer sugar moieties from an activated sugar donor (a UDP-sugar) to the substrate molecule. expasy.org In tomato, four specific GAME enzymes have been identified as the UGTs responsible for constructing the tetrasaccharide side chain: GAME1, GAME17, GAME18, and GAME2. biorxiv.orggoogle.comnih.gov These enzymes work in a coordinated fashion to attach the specific sequence of sugars, resulting in the formation of this compound from dehydrotomatidine, and in a parallel pathway, α-tomatine from tomatidine. biorxiv.orgresearchgate.net

Table 1: Key UDP-Glycosyltransferases in this compound Biosynthesis

| Enzyme | Gene Name | Function in Pathway |

| UDP-glycosyltransferase | GAME1 | Catalyzes an early glycosylation step, attaching a galactose residue to the aglycone. biorxiv.orgnih.govnih.gov |

| UDP-glycosyltransferase | GAME17 | Involved in the sequential addition of sugars to form the tetrasaccharide chain. biorxiv.orgnih.gov |

| UDP-glycosyltransferase | GAME18 | Involved in the sequential addition of sugars to form the tetrasaccharide chain. biorxiv.orgnih.gov |

| UDP-glycosyltransferase | GAME2 | Catalyzes a final glycosylation step in the formation of the lycotetraose moiety. biorxiv.orgresearchgate.netnih.gov |

Dehydrotomatidine stands at a metabolic crossroads. While it is the direct precursor to this compound, it can also be converted into the saturated aglycone tomatidine, the precursor for α-tomatine. biorxiv.org This conversion involves the reduction of the C5-C6 double bond present in the dehydrotomatidine molecule. nih.gov This saturation is carried out by a set of dehydrogenases and reductases. Specifically, the conversion involves the enzymes GAME25 (a short-chain dehydrogenase/reductase), SlS5αR2 (a steroid 5α-reductase), and Sl3βHSD1 (a 3β-hydroxysteroid dehydrogenase). biorxiv.orgnih.govnih.gov GAME25 and Sl3βHSD1 are involved in the oxidation and subsequent reduction of the C3 hydroxyl group, while SlS5αR2 is directly responsible for the C5α reduction that saturates the A-ring of the steroid. biorxiv.orgnih.gov The action of these enzymes creates a parallel pathway, allowing the plant to produce both unsaturated (this compound) and saturated (α-tomatine) glycoalkaloids simultaneously. biorxiv.org

Table 2: Enzymes in the Dehydrotomatidine to Tomatidine Conversion

| Enzyme | Gene Name | Function in Pathway |

| Short-Chain Dehydrogenase/Reductase | GAME25 | Participates in the multi-step conversion of dehydrotomatidine to tomatidine. biorxiv.orgnih.gov |

| Steroid 5α-Reductase | SlS5αR2 | Catalyzes the C5α reduction, saturating the double bond in the steroid A-ring. biorxiv.orgnih.gov |

| 3β-Hydroxysteroid Dehydrogenase | Sl3βHSD1 | Involved in the oxidation/reduction of the C3-hydroxyl group during the conversion process. biorxiv.org |

Branched Biosynthetic Pathways: Saturated (α-Tomatine) and Unsaturated (this compound) Steroidal Alkaloid Formation

In tomato (Solanum lycopersicum), the biosynthesis of steroidal glycoalkaloids follows a branched pathway leading to the formation of both unsaturated and saturated forms. The two major SGAs that accumulate in green tissues are the unsaturated this compound and the saturated α-tomatine. nih.gov

The divergence point in the pathway occurs at the level of their respective aglycones: dehydrotomatidine (also referred to as tomatidenol) for the unsaturated series and tomatidine for the saturated series. nih.govnih.gov Tomatidine is derived from dehydrotomatidine through a series of four reaction steps: C3 oxidation, isomerization, C5α reduction, and C3 reduction. nih.gov A key enzyme in this conversion is a steroid 5α-reductase, encoded by the SlS5αR2 gene. This enzyme is responsible for the C5α reduction step. nih.gov

Once the respective aglycones are formed, it is proposed that the subsequent biosynthetic steps run in parallel, utilizing the same set of enzymes for glycosylation. biorxiv.org A series of glycosylations catalyzed by UDP-dependent glycosyltransferases, including GAME1, GAME17, GAME18, and GAME2, convert dehydrotomatidine and tomatidine to this compound and α-tomatine, respectively. biorxiv.orgresearchgate.net

The presence of both pathways running concurrently leads to the accumulation of both this compound and α-tomatine in tomato tissues. However, the ratio of these two compounds can vary significantly between different plant parts, suggesting that the biosynthesis is under separate genetic control in each tissue. semanticscholar.orgacs.org For example, the ratio of α-tomatine to this compound in tomato fruits is typically higher (around 10.9 to 12.5) than in other vegetative tissues like leaves and stems (ranging from 2.3 to 7.8). semanticscholar.orgacs.org

Genetic Regulation of this compound Biosynthesis

The production and accumulation of this compound are tightly controlled by a complex network of genetic factors. This regulation occurs at multiple levels, from the chromosomal regions that influence alkaloid quantity to the specific transcription factors that control the expression of biosynthetic genes.

Identification of Quantitative Trait Loci (QTL) Affecting this compound Accumulation

Quantitative Trait Loci (QTL) analysis has been employed to identify specific genomic regions associated with variations in steroidal alkaloid content, including this compound. A Genome-Wide Association Study (GWAS) in a diverse population of red-fruited tomatoes identified a significant QTL on chromosome 3 that controls the levels of multiple early-pathway steroidal alkaloids, including this compound. biorxiv.orgresearchgate.net This finding was subsequently validated in a biparental backcross population, confirming the role of this chromosomal region in regulating the accumulation of this compound and other related compounds like tomatidine, α-tomatine, and hydroxytomatine. biorxiv.org The identification of this QTL suggests that a gene or a cluster of genes within this region on chromosome 3 plays a key role in the coordinated regulation of SGA biosynthesis. researchgate.net

Transcriptional Regulation of this compound Biosynthetic Genes

The expression of genes involved in the this compound biosynthetic pathway is regulated by a network of transcription factors (TFs), often in response to hormonal signals like jasmonic acid (JA). nih.gov

Key transcription factors identified to regulate SGA biosynthesis include:

GAME9 (also known as JRE4) : This AP2/ERF (APETALA2/ethylene response factor) transcription factor is a master regulator of the pathway. nih.gov GAME9 activates the transcription of several SGA biosynthetic genes, including GAME4. Overexpression of GAME9 leads to a significant increase in α-tomatine content, while silencing it has the opposite effect. nih.gov

SlMYC1 and SlMYC2 : These are basic helix-loop-helix (bHLH) type transcription factors that work in concert with GAME9. nih.govmdpi.com SlMYC2 and GAME9 synergistically activate the promoters of key pathway genes. nih.gov SlMYC1 appears to have a broader influence, with its mutation leading to the downregulation of all tested α-tomatine and precursor biosynthetic genes. nih.gov

The activity of these transcription factors is modulated by the jasmonate signaling pathway. JA induces the expression of GAME9 and other biosynthetic genes. nih.gov This hormonal regulation allows the plant to ramp up the production of defensive compounds like this compound in response to stresses such as herbivory or pathogen attack.

Genetic Modification Approaches to Alter this compound Profiles

Advances in genetic engineering have provided tools to directly manipulate the biosynthetic pathway of this compound and other SGAs in tomato. These approaches allow for targeted modifications to alter the accumulation of specific compounds.

One effective technique is the use of CRISPR/Cas9-mediated gene editing . This tool has been used to create knock-out mutations in specific genes of the pathway. For example, when the SlS5αR2 gene, which encodes the steroid 5α-reductase responsible for converting the dehydro-series precursors to the saturated α-tomatine series, was knocked out in tomato hairy roots, a significant decrease in the α-tomatine level was observed. nih.gov Concurrently, this modification led to the accumulation of this compound, demonstrating a direct way to shift the balance between the two branched pathways. nih.gov

These genetic modification strategies not only confirm the function of specific genes within the biosynthetic pathway but also open up possibilities for developing tomato varieties with tailored glycoalkaloid profiles. news-medical.netyoutube.com By targeting key enzymatic steps, it is possible to either enhance the production of certain alkaloids for desired traits or reduce them to improve fruit quality.

Distribution and Developmental Dynamics of Dehydrotomatine in Plant Tissues

Differential Accumulation Across Tomato Plant Organs

Dehydrotomatine is not uniformly distributed throughout the tomato plant; its accumulation varies significantly across different tissues and organs.

Distribution in Leaves, Stems, Roots, Flowers, and Calyxes

Studies utilizing high-performance liquid chromatography (HPLC) have quantified this compound in various vegetative parts of the tomato plant. While fruit, particularly unripe green fruit, often show high concentrations, other organs also harbor this glycoalkaloid.

| Plant Organ | This compound Content (µg/g fresh weight) | Relative Percentage of Glycoalkaloid Mixture | Ratio of α-tomatine to this compound | Citation |

| Green Fruit | 1498 | 10% | 10.9-12.5 | sci-hub.box, acs.org |

| Flowers | 1023 | 14% | 4.7 | sci-hub.box, acs.org |

| Calyxes | 370 | 7% | 7.8 | sci-hub.box, acs.org |

| Leaves | 304 | 7% | 6.1 | sci-hub.box, acs.org |

| Stems | 331 | 14% (small stems) | 4.7 | sci-hub.box, acs.org |

| Roots | Not specified | 23% (large stems) | 2.3 | sci-hub.box, acs.org |

These findings indicate that while green fruit typically contain the highest absolute amounts of this compound, roots and larger stems can have a proportionally higher percentage of this compound relative to α-tomatine compared to other vegetative tissues sci-hub.boxacs.org. The ratio of α-tomatine to this compound is generally higher in fruit than in vegetative parts, suggesting potential differences in biosynthesis or degradation pathways across plant organs sci-hub.boxnih.gov.

Changes During Fruit Maturation and Ripening

This compound levels undergo significant changes as tomato fruits mature and ripen. Generally, concentrations are high in immature green fruits and decrease substantially as the fruit ripens to red. This degradation is thought to be an enzymatic process occurring concurrently with ripening researchgate.netkoreascience.kr.

| Stage of Development | This compound Content (µg/g fresh weight) | Percentage Decrease (approx.) | Citation |

| 10 Days After Flowering | 68 | - | sci-hub.box |

| 20 Days After Flowering | 2.6 | 96% | sci-hub.box |

| 30 Days After Flowering | Trace amounts | ~100% | sci-hub.box |

| 40-50 Days After Flowering | Not detected | ~100% | sci-hub.box |

| Stage 1 (S1) of Ripeness | 48.2 mg/100g (482 µg/g) | - | mdpi.com |

| Stage 7 (S7) of Ripeness | 1.5 mg/100g (15 µg/g) | ~97% | mdpi.com |

| Immature Green Tomatoes | 42-1498 | - | nih.gov |

| Ripe Tomatoes | 0.05-0.42 mg/kg (0.05-0.42 µg/g) | >99% | acs.org |

Research indicates that both this compound and α-tomatine degrade at approximately the same rate during fruit maturation on the vine researchgate.netkoreascience.kr. By the time tomatoes reach the ripe stage, the levels of these glycoalkaloids are drastically reduced, with ripe tomatoes containing only trace amounts compared to their unripe counterparts acs.orgresearchgate.net.

Environmental and Stress-Induced Modulations of this compound Levels

Environmental factors and various forms of stress can also modulate this compound levels in tomato plants.

Herbivory: Aphid feeding has been observed to repress the accumulation of this compound and α-tomatine in tomato leaves, particularly during the vegetative stage frontiersin.org.

Nematode Infection: Root-knot nematode (RKN) infection can influence glycoalkaloid-related gene expression. RKN infection elicited steroidal glycoalkaloid gene expression during its galling stage nih.gov.

Light Conditions: Studies examining diurnal patterns in tomato fruits indicated that this compound, along with α-tomatine, showed lower content at midday under certain light conditions, suggesting a potential influence of light intensity or photoperiod on their accumulation nih.gov.

While direct quantitative data linking specific environmental parameters (like drought or salinity) to this compound levels are less detailed in the provided literature, it is understood that abiotic stresses can alter the concentration of secondary metabolites in tomato fruits, with effects often being cultivar-dependent frontiersin.org.

Ecological and Biological Functions of Dehydrotomatine in Plant Organism Interactions

Role in Plant Defense Mechanisms Against Biotic Stressors

Tomato plants produce dehydrotomatine as a defense mechanism against various biotic stressors, including fungi, bacteria, viruses, and insects. semanticscholar.orgresearchgate.netnih.gov This compound is part of the plant's constitutive defense, meaning it is always present to provide a baseline level of protection, and its synthesis can be further induced upon attack. The presence of these glycoalkaloids is a key factor in the host-plant resistance of tomatoes. semanticscholar.orgnih.gov

This compound exhibits significant antifungal properties, contributing to the tomato plant's ability to resist fungal pathogens. semanticscholar.orgessaycompany.com The compound, often acting in concert with α-tomatine, provides a chemical barrier against fungal invasion. researchgate.net Studies have shown that extracts from tomato plants containing these glycoalkaloids can strongly inhibit the in-vitro growth of phytopathogenic fungi such as Botrytis cinerea, with inhibition values reaching 100%. researchgate.net The effectiveness of this defense is highlighted by observations that lower concentrations of these glycoalkaloids in plant tissues, such as the roots, may permit greater fungal proliferation. researchgate.net This underscores the direct role of this compound in protecting the plant from fungal diseases.

In addition to its effects on fungi, this compound is involved in the defense against bacterial pathogens. semanticscholar.orgresearchgate.netessaycompany.com The broad-spectrum antimicrobial activity of tomato leaf extracts, which are rich in this compound and α-tomatine, has been demonstrated against several bacterial species. conferenceworld.in Research has documented the strong in-vitro inhibition of both Gram-negative bacteria, such as Escherichia coli and Xanthomonas campestris, and Gram-positive bacteria like Bacillus pumilus by tomato extracts containing these compounds. researchgate.net Further studies have confirmed the inhibitory effects of these extracts on other significant pathogens, including Salmonella Typhimurium, Staphylococcus aureus, and Listeria ivanovii. conferenceworld.in

This compound is also implicated in the tomato plant's defense against viruses. semanticscholar.orgresearchgate.netnih.gov As natural pesticides synthesized by the plant, glycoalkaloids like this compound and α-tomatine contribute to a comprehensive defense strategy that includes antiviral protection. mdpi.com While the specific mechanisms are still under investigation, the presence of these compounds is considered a factor in the plant's resistance to viral infections. mdpi.comsemanticscholar.org The aglycone form, tomatidine (B1681339), which can be derived from these glycoalkaloids, has also been noted for its potential to inhibit several pathogenic viruses. mdpi.com

A primary function of this compound is to deter feeding by insects and other herbivores. semanticscholar.orgresearchgate.netnih.gov Steroidal glycoalkaloids are recognized as important anti-herbivore defense compounds in plants of the Solanaceae family. nih.gov These compounds can act as toxins or feeding deterrents, reducing the damage caused by pests. The role of these glycoalkaloids in host–plant interactions is evident from studies showing the presence of both this compound and α-tomatine in the larvae and waste of phytopathogenic insects like Spodoptera littoralis that feed on tomato plants. nih.gov This indicates that the compounds are ingested by the herbivores and are a direct component of the plant's chemical defense against them.

Table 1: Inhibitory Activity of Tomato Extracts Containing this compound Against Various Organisms

| Target Organism | Type | Finding |

| Botrytis cinerea | Fungus | Strong in-vitro growth inhibition (up to 100%) by tomato extracts. researchgate.net |

| Escherichia coli | Bacterium | Strong in-vitro growth inhibition by tomato extracts. researchgate.net |

| Xanthomonas campestris | Bacterium | Strong in-vitro growth inhibition by tomato extracts. researchgate.net |

| Bacillus pumilus | Bacterium | Strong in-vitro growth inhibition by tomato extracts. researchgate.net |

| Spodoptera littoralis | Insect | Compound detected in larvae and excrement, suggesting an anti-herbivore role. nih.gov |

Molecular Mechanisms Underlying this compound's Bioactivity in Target Organisms

The broad bioactivity of this compound against a range of organisms is rooted in its specific chemical structure and its ability to interact with fundamental components of living cells, particularly their membranes.

The primary mechanism of action for glycoalkaloids like this compound is the disruption of cellular membranes. researchgate.net This process is fundamental to its antifungal and antimicrobial effects. The molecule's structure allows it to interact with sterols, which are essential components of the cell membranes of many fungi and other eukaryotic organisms. This interaction leads to the formation of pores or channels in the membrane, compromising its integrity.

The process typically involves the glycoalkaloid inserting itself into the lipid bilayer of the target organism's cell membrane. This disrupts the normal packing of the lipid molecules, leading to increased permeability. The loss of membrane integrity allows for the leakage of essential ions and metabolites from the cell and the influx of water, ultimately causing cell lysis and death. This membrane-disrupting capability is a key feature of the plant's defense, providing a potent and direct method of eliminating potential pathogens. researchgate.net

Table 2: Concentration of this compound in Various Tomato Plant Tissues

| Plant Tissue | This compound Content (µg/g of fresh weight) | α-Tomatine to this compound Ratio |

| Tomatoes (Fruit) | 42 - 1498 | 10.9 - 12.5 |

| Other Tissues (Calyx, Flower, Leaf, Stem, Root) | Not specified range for this compound alone | 2.3 - 7.8 |

| Data adapted from a study analyzing various tomato tissues. The content of both glycoalkaloids is highest in the early stages of fruit development. nih.gov |

Modulation of Cellular Processes (e.g., Reactive Oxygen Species Accumulation, Induction of Programmed Cell Death)

This compound, as a steroidal glycoalkaloid in tomato plants (Lycopersicon esculentum), is understood to be part of the plant's sophisticated chemical defense system against a variety of pathogens. nih.govsemanticscholar.org The defensive mechanisms of such secondary metabolites in plants often involve the modulation of critical cellular processes in the invading organism or within the plant's own cells to limit the spread of infection. These processes can include the accumulation of reactive oxygen species (ROS) and the induction of programmed cell death (PCD).

While the broader category of plant glycoalkaloids is associated with these defense responses, detailed research specifically elucidating the role of this compound in modulating ROS and inducing PCD is not extensively detailed in current literature. In plants, the production of ROS is a common response to stress, acting as both a signaling molecule and a direct weapon against pathogens. nih.govresearchgate.net Similarly, PCD is a controlled process used by plants to sacrifice a small number of cells to prevent the spread of a pathogen. nih.govnih.gov Studies on tomato fruit have shown that stressors can trigger PCD pathways involving caspase-like enzymes. nih.govnih.gov However, the specific contribution of this compound to the initiation or regulation of these precise pathways remains an area requiring further investigation. The primary defensive role of this compound is often considered in conjunction with the more abundant α-tomatine, with which it shares a common biosynthetic pathway. nih.gov

Comparative Biological Activity with α-Tomatine and its Derivatives

This compound is structurally and biosynthetically related to α-tomatine, the predominant glycoalkaloid in tomatoes. Both compounds consist of the same tetrasaccharide side chain, lycotetraose, but differ in their aglycone base. acs.org this compound's aglycone is tomatidenol (B1253344), which has a double bond in the steroidal ring, whereas α-tomatine's aglycone is tomatidine. acs.org This structural difference influences their relative concentrations in the plant and their biological activities.

Consistently, research has shown that this compound is present in significantly lower concentrations than α-tomatine across various tomato plant tissues. nih.govresearchgate.net The ratio of α-tomatine to this compound can vary, but α-tomatine is always the more abundant of the two. researchgate.net For instance, in tomato fruits, the ratio of α-tomatine to this compound ranges from approximately 10.9 to 12.5, while in other vegetative tissues, the ratio is somewhat lower, ranging from 2.3 to 7.8. nih.gov

Table 1: Comparative Concentration of this compound and α-Tomatine in Mini-Tomato Plant Tissues

| Plant Tissue | This compound (μg/g of fresh weight) | α-Tomatine (μg/g of fresh weight) |

| Green Tomatoes | 1498 | 16285 |

| Flowers | 1023 | 4825 |

| Calyxes | 370 | 3240 |

| Stems | 331 | 1878 |

| Leaves | 304 | 2151 |

This table is generated based on data from Kozukue et al. (2004). sci-hub.box

In terms of biological activity, studies comparing the efficacy of these compounds have revealed significant differences. Research investigating the ability of these alkaloids to inhibit the growth of various human cancer cell lines found that α-tomatine was a potent inhibitor. acs.org In contrast, this compound and the two aglycones, tomatidenol and tomatidine, exhibited little to no inhibitory effect on the same cell lines under the tested conditions. acs.org This suggests that the saturation of the steroidal B-ring in tomatidine and the presence of the full lycotetraose sugar chain are crucial for this specific type of biological activity.

Table 2: Comparative Inhibition of Human Cancer Cell Lines

| Compound | Effect on Cell Inhibition |

| α-Tomatine | Strong inhibitory effect |

| This compound | Little, if any, effect |

| Tomatidine | Little, if any, effect |

| Tomatidenol | Little, if any, effect |

This table summarizes findings from Friedman et al. (2009) on the impact of tomato glycoalkaloids and their aglycones on human cancer cell lines. acs.org

These findings underscore that while this compound is a consistent component of the tomato plant's chemical profile, its biological potency in certain assays is substantially lower than that of its close derivative, α-tomatine.

Advanced Analytical Methodologies for Dehydrotomatine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating dehydrotomatine from complex biological matrices and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) with UV and Pulsed Amperometric Detection (PAD)

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of this compound, enabling its separation from related compounds like α-tomatine. Early research utilized HPLC with UV detection, typically at 208 nm, for the analysis of this compound in various tomato plant tissues sci-hub.boxebi.ac.ukcapes.gov.bracs.orgnih.gov. A common method employs an Inertsil ODS-2 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM KH2PO4), often in a ratio of 24:76 (v/v) sci-hub.boxebi.ac.ukcapes.gov.bracs.orgnih.gov. Under these conditions, this compound and α-tomatine typically elute at approximately 17 and 21 minutes, respectively, allowing for good separation sci-hub.boxebi.ac.ukcapes.gov.bracs.orgnih.gov.

The sensitivity of HPLC detection can be significantly enhanced by using Pulsed Amperometric Detection (PAD) acs.orgacs.orgcapes.gov.br. Studies have shown that PAD offers a much lower detection limit for this compound (approximately 0.1 μg) compared to UV detection (approximately 5 μg) sci-hub.boxacs.orgacs.org. This increased sensitivity is vital for detecting low concentrations of this compound in various samples ebi.ac.ukacs.orgacs.orgcapes.gov.br. For instance, the detection limit for this compound using a specific HPLC-UV method was estimated to be 0.39 μg sci-hub.boxebi.ac.ukcapes.gov.bracs.orgnih.govresearchgate.netresearchgate.net. Recoveries from spiked tomato fruit extracts using these HPLC methods have been reported to be high, typically around 87.7% for this compound sci-hub.boxebi.ac.ukcapes.gov.bracs.orgnih.govresearchgate.netresearchgate.net.

Research Findings:

The HPLC-UV method using an Inertsil ODS-2 column with acetonitrile/20 mM KH2PO4 (24/76, v/v) mobile phase at 208 nm provides good separation of this compound and α-tomatine sci-hub.boxebi.ac.ukcapes.gov.bracs.orgnih.gov.

The detection limit for this compound via HPLC-UV is approximately 0.39 μg sci-hub.boxebi.ac.ukcapes.gov.bracs.orgnih.govresearchgate.netresearchgate.net.

HPLC-PAD offers significantly lower detection limits (around 0.1 μg) compared to HPLC-UV (around 5 μg) sci-hub.boxacs.orgacs.org.

Recoveries for this compound in spiked tomato extracts are generally high, around 87.7% sci-hub.boxebi.ac.ukcapes.gov.bracs.orgnih.govresearchgate.netresearchgate.net.

this compound content in tomatoes can range from 42 to 1498 μg/g of fresh weight sci-hub.boxebi.ac.ukcapes.gov.bracs.orgnih.govresearchgate.netresearchgate.net.

The percentage of this compound relative to the total glycoalkaloids (α-tomatine + this compound) varies across different plant parts and tomato varieties, ranging from approximately 3% to 23% ebi.ac.ukacs.orgacs.orgcapes.gov.brresearchgate.net.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and higher sensitivity due to the use of smaller particle size columns and higher operating pressures unibas.it. While specific published methods detailing UHPLC for this compound alone were not extensively detailed in the provided search results, the general principles of UHPLC are applicable. UHPLC systems utilize smaller column dimensions and higher mobile phase flow rates, leading to more efficient separations. This can be particularly beneficial for complex matrices where rapid and sharp peak separation is required. The application of UHPLC would likely involve similar mobile phases and detection methods (UV, MS) as used in HPLC, but with optimized parameters for the higher pressures and smaller stationary phase particles, potentially leading to reduced solvent consumption and increased throughput for this compound analysis.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) coupled with chromatographic techniques provides powerful tools for the definitive identification, structural elucidation, and sensitive quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, LC-QTOF/MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is highly effective for the analysis of this compound, offering both separation and molecular weight information. Reversed-phase liquid chromatography coupled with electrospray ionization (ESI) and mass spectrometry, including tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), has been instrumental in identifying and characterizing this compound and related glycoalkaloids in tomato extracts.

In positive ion mode ESI, this compound typically yields a protonated molecule [M+H]+ at m/z 1032.6 and a mixed adduct ion [M+H+Na]2+ at m/z 527.9. Tandem mass spectrometry (MS/MS) allows for further structural confirmation by inducing fragmentation of the precursor ion. Key fragmentation pathways often involve the cleavage of interglycosidic bonds, leading to characteristic fragment ions related to the aglycone (tomatidenol) and the sugar moieties. LC-MS/MS provides high sensitivity and specificity for quantifying this compound in complex samples. LC-QTOF/MS offers high mass accuracy, which aids in confirming elemental composition and identifying unknown related compounds. Studies have successfully used LC-ESI-MS(n) to characterize phenolic compounds and alkaloids, including α-tomatine and this compound, in plant-insect systems ebi.ac.uk.

Research Findings:

LC-ESI-MS in positive ion mode detects this compound as [M+H]+ at m/z 1032.6 and [M+H+Na]2+ at m/z 527.9.

Tandem MS (MS/MS) provides structural confirmation through characteristic fragmentation patterns, particularly the cleavage of glycosidic bonds.

LC-MS/MS and LC-QTOF/MS are employed for sensitive and specific quantification and identification of this compound in various matrices ebi.ac.uk.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aglycone and Sugar Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. While this compound itself is not volatile enough for direct GC-MS analysis, GC-MS can be effectively used to analyze its aglycone (tomatidenol) and its sugar components after appropriate derivatization or hydrolysis capes.gov.br.

The process typically involves hydrolyzing this compound to release the steroidal aglycone, tomatidenol (B1253344), and the attached sugar chains. These resulting components can then be derivatized to increase their volatility and thermal stability for GC-MS analysis. GC-MS allows for the separation and identification of these hydrolysis products based on their mass spectra and retention times. For example, an Inertsil NH2 column has been used with a specific mobile phase to fractionate commercial tomatidine (B1681339) into tomatidenol and tomatidine, the aglycons of this compound and α-tomatine, respectively, which could then be further analyzed by GC-MS capes.gov.br. This approach is valuable for confirming the structural integrity of the aglycone and for analyzing the composition of the glycan chain.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging for Spatial Distribution

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry is a technique that allows for the direct visualization and spatial mapping of molecules within biological tissues. This method enables researchers to determine the distribution of this compound within plant tissues without requiring extensive sample preparation or chromatographic separation.

In MALDI imaging, tissue sections are coated with a matrix compound, which absorbs laser energy and facilitates the ionization of the analyte molecules. The laser is then scanned across the tissue surface, and the mass spectrometer records the ions generated at each point. This process generates an image where the intensity of specific ions corresponds to the abundance and location of the molecule of interest, such as this compound, within the tissue. This technique is particularly useful for understanding how this compound is compartmentalized within cells or tissues and how its distribution changes under different physiological conditions or in response to stimuli.

Metabolic Engineering and Synthetic Biology Approaches for Dehydrotomatine Research

Strategies for Modulating Dehydrotomatine Content in Plants

Modifying the genetic makeup of plants is a primary strategy to alter the endogenous levels of this compound, providing insights into its biosynthesis and potential for agricultural improvement.

Gene Silencing (e.g., RNAi) and Overexpression Studies (e.g., GAME25)

Gene silencing techniques, such as RNA interference (RNAi), and gene overexpression are widely used to investigate the function of specific genes in metabolic pathways.

GAME25 (GLYCOALKALOID METABOLISM25): This gene encodes a short-chain dehydrogenase/reductase (SDR) with 3β-hydroxysteroid dehydrogenase/Δ⁵,⁴ isomerase activity pnas.orgresearchgate.net. It plays a critical role at a branch point in SGA biosynthesis, converting dehydrotomatidine (the unsaturated aglycone precursor of this compound) to tomatidine (B1681339) (the saturated aglycone precursor of α-tomatine) pnas.orgbiorxiv.org.

Silencing GAME25: Studies involving the silencing of GAME25 in tomato plants (GAME25i lines) have demonstrated a significant shift in SGA metabolism. This diversion leads to an accumulation of unsaturated SGAs, including this compound and its derivatives, while the production of saturated SGAs like α-tomatine is reduced pnas.orgresearchgate.net. For instance, GAME25-silenced green fruit showed a buildup of this compound researchgate.net.

Overexpression of GAME25: Conversely, overexpression of GAME25 (GAME25-Ox lines) in tomato resulted in increased levels of α-tomatine and its downstream products, with a simultaneous reduction in this compound levels in leaves researchgate.net. Heterologous expression of tomato GAME25 in eggplant also led to the accumulation of saturated SGAs pnas.orgresearchgate.net.

Sl3βHSD1: Another enzyme, Sl3βHSD1, also participates in the conversion of dehydrotomatidine to tomatidine nih.gov. Silencing of Sl3βHSD1 in transgenic tomato plants led to an accumulation of this compound, with a corresponding decrease in α-tomatine content nih.gov.

Other Genes: The MYC1 and MYC2 genes in tomato have also been implicated in the regulation of SGA biosynthesis. Inducing double loss-of-function mutations in MYC1 and MYC2 suppressed the constitutive expression of SGA biosynthesis genes, significantly reducing levels of both α-tomatine and this compound researchgate.net.

Table 1: Impact of Gene Modulation on this compound and α-Tomatine Levels

| Gene Modulated | Technique | Effect on Gene Expression | Impact on this compound | Impact on α-Tomatine | Reference(s) |

| GAME25 | Silencing (RNAi) | Decreased | Increased | Decreased | pnas.orgresearchgate.net |

| GAME25 | Overexpression | Increased | Decreased | Increased | researchgate.net |

| Sl3βHSD1 | Silencing (RNAi) | Decreased | Increased | Decreased | nih.gov |

| MYC1 & MYC2 | Double Knockout (CRISPR) | Suppressed | Decreased | Decreased | researchgate.net |

CRISPR/Cas9-Mediated Genome Editing for Pathway Elucidation

The CRISPR/Cas9 system offers precise genome editing capabilities, enabling targeted disruption or modification of genes to elucidate their specific roles in the this compound biosynthetic pathway.

SlS5αR2: This gene, homologous to Arabidopsis thaliana DET2 (a steroid 5α-reductase), has been identified as responsible for the C5α reduction step in the conversion of dehydrotomatidine to tomatidine jst.go.jp. CRISPR/Cas9-mediated knockout of SlS5αR2 in tomato hairy roots resulted in a significant decrease in α-tomatine levels and a concomitant accumulation of this compound jst.go.jpnih.govresearchgate.net. This finding directly implicates SlS5αR2 in the metabolic branch leading to saturated SGAs.

General Pathway Elucidation: The CRISPR/Cas9 system is a powerful tool for functional genomics, allowing researchers to create targeted mutations in genes suspected to be involved in SGA biosynthesis. By observing the resulting changes in metabolite profiles, the specific functions of these genes can be determined, contributing to a more complete understanding of the pathway nih.govresearchgate.netplos.orgfrontiersin.orgnih.gov. For example, disrupting genes involved in early steps of steroidal alkaloid synthesis could reveal their impact on downstream products like this compound.

Heterologous Biosynthesis and Pathway Reconstruction in Model Systems

Reconstructing the this compound biosynthetic pathway in heterologous host systems, such as Escherichia coli or yeast, is a key goal in synthetic biology. This approach allows for controlled production and detailed biochemical characterization of pathway intermediates and enzymes.

While complete reconstruction of the this compound pathway in a model organism has not been extensively detailed in the provided literature, the identification of individual genes and their enzymatic activities (e.g., GAME enzymes, Sl3βHSD1, SlS5αR2) provides the necessary components for such efforts pnas.orgbiorxiv.orgnih.govjst.go.jp. The successful expression of tomato GAME25 in cultivated eggplant, leading to altered SGA production, demonstrates the feasibility of heterologous expression of pathway components pnas.orgresearchgate.net. Future work may focus on assembling identified genes into a functional pathway in microbial hosts to produce this compound or its precursors.

Chemoenzymatic Synthesis of this compound and its Analogs for Structure-Activity Relationship Studies

Chemoenzymatic synthesis combines chemical synthesis with enzymatic transformations to create complex molecules, including natural products and their analogs. This approach is invaluable for structure-activity relationship (SAR) studies, which help in understanding how molecular structure relates to biological function.

While specific chemoenzymatic synthesis routes for this compound itself are not detailed in the provided snippets, the general principles apply. The aglycone, dehydrotomatidine, can potentially be synthesized chemically or obtained from natural sources. Subsequent enzymatic glycosylation steps, catalyzed by identified UDP-glycosyltransferases (UGTs) like GAME2 researchgate.net, could then be employed to produce this compound. Synthesizing analogs with modifications to the aglycone or the sugar moieties allows researchers to systematically investigate how these structural changes affect the bioactivity of this compound, providing crucial information for potential therapeutic or agricultural applications researchgate.netmdpi.comnih.gov.

Compound List

this compound

α-Tomatine

Dehydrotomatidine

Tomatidine

Cholesterol

α-Solanine

α-Chaconine

Solanidine

Solasodine

Solasonine

Solamargine

Esculeoside A

Dehydro-esculeoside A

Hydroxy-dehydrotomatine

Acetoxy-dehydrotomatine

Acetoxy-hydroxy-dehydrotomatine

Hydroxytomatine

Acetoxy-tomatine

Di-dehydrotomatine

Lycoperoside

Leptinine I

Leptinine II

Leptine I

Leptine II

Tomatid-4-en-3-one

Tomatid-3-one

Emerging Research Directions and Future Perspectives in Dehydrotomatine Studies

Integrated Omics Approaches (Transcriptomics, Metabolomics) for Comprehensive Pathway Elucidation and Gene-Metabolite Relationships

Understanding the intricate biosynthesis and regulation of dehydrotomatine requires a holistic approach, integrating transcriptomic and metabolomic data. These 'omics' technologies provide a high-throughput means to identify genes, enzymes, and metabolic intermediates involved in this compound production and its subsequent modifications during plant development and in response to environmental stimuli.

Recent studies have begun to leverage these approaches. Metabolomic profiling has identified this compound as a significant metabolite whose accumulation is influenced by genetic modifications, such as the overexpression of SlSAHH2, impacting tomato fruit ripening nih.gov. Furthermore, transcriptomic and metabolomic analyses have revealed that this compound accumulation can be induced in specific plant tissues, such as stems, following herbivory by pests like Tuta absoluta, suggesting its role in induced defense responses researchgate.net. These findings indicate that this compound's production is tightly regulated by specific genes and environmental cues.

Genome-wide association studies (GWAS) have pinpointed quantitative trait loci (QTLs) on chromosome 3 associated with this compound and other steroidal alkaloids, underscoring the genetic basis of their accumulation and suggesting distinct genetic controls for different steps in the steroidal alkaloid pathway biorxiv.org. Integrating these genetic insights with detailed metabolic profiling offers a powerful strategy to map the complete this compound biosynthetic pathway, identify key regulatory genes (e.g., GLYCOALKALOID METABOLISM (GAME) genes), and elucidate gene-metabolite relationships biorxiv.orgresearchgate.net. Future research will likely focus on applying these integrated omics strategies to dissect the precise enzymatic steps, regulatory networks, and environmental factors governing this compound biosynthesis and degradation, potentially leading to the identification of novel genes involved in SGA metabolism.

Elucidating the Full Spectrum of this compound-Derived Metabolites and Their Biological Roles

This compound is not a static molecule within the plant; it undergoes transformations during fruit ripening and potentially through microbial interactions. Research is ongoing to identify and characterize the full spectrum of metabolites derived from this compound and to elucidate their specific biological functions.

During tomato fruit maturation, this compound is converted into other steroidal glycoalkaloids (SGAs), such as esculeosides and dehydroesculeosides, through a series of enzymatic reactions including hydroxylation, acetylation, and glycosylation researchgate.netresearchgate.netresearchgate.net. Additionally, hydroxy- and acetoxy-derivatives of this compound have been identified, particularly accumulating at the breaker stage of fruit development researchgate.netresearchgate.net. These metabolic conversions suggest a programmed degradation or modification pathway as the fruit ripens, potentially altering the compound's defensive properties or contributing to other physiological processes.

Beyond its role as a phytoanticipin, this compound itself exhibits various biological activities, including antifungal and antimicrobial properties glpbio.comebi.ac.uk. Emerging research also suggests potential health benefits, with studies indicating that tomatine (B1682986) (a mixture often containing this compound) can inhibit cancer cell growth and possess antibiotic activities mdpi.comresearchgate.netacs.org. Furthermore, hydrolyzed products of tomatine have been implicated in age-related physiological changes researchgate.net. Future research aims to isolate and characterize all this compound-derived metabolites, determine their precise biological roles in plant defense and potentially in human health, and understand the biochemical pathways responsible for their formation.

Advanced Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Derivatives

This compound's structure, characterized by a steroid backbone conjugated to a tetrasaccharide side chain (lycotetraose), is crucial for its biological activity acs.org. Advanced Structure-Activity Relationship (SAR) studies are vital for understanding how specific structural features contribute to its efficacy and for designing synthetic derivatives with enhanced or modified properties, potentially with reduced toxicity.

This compound differs from its more abundant isomer, α-tomatine, primarily by a double bond at the C5 and C6 positions of its steroidal ring B acs.org. While both compounds share the same tetrasaccharide moiety, this structural difference can influence their biological activities. Comparative studies suggest that this compound possesses moderate antifungal activity but exhibits reduced anticancer efficacy compared to α-tomatine acs.org.

Future SAR studies could involve targeted modifications of the aglycone (tomatidenol) or the sugar moieties of this compound. Techniques such as molecular docking can be employed to predict how these structural alterations affect binding to target molecules, thereby modulating biological activity . Synthesizing and testing these novel derivatives in various biological assays, including those for antimicrobial, anticancer, and plant defense-related activities, will be key. Such research could lead to the development of new agrochemicals for pest and disease management or novel therapeutic agents derived from the this compound scaffold.

Role of this compound in Plant-Microbe Symbiosis and Complex Ecological Interactions

This compound plays a significant role in the plant's defense arsenal, acting as a chemical barrier against a wide range of biotic agents. Its involvement in plant-microbe interactions and broader ecological contexts is an active area of research.

As a phytoanticipin, this compound contributes to the plant's innate immunity by deterring the growth and colonization of bacteria, fungi, and insects researchgate.netglpbio.comebi.ac.uk. Studies have indicated that tomato SGAs, including this compound, can influence microbial communities in the rhizosphere. For instance, α-tomatine has been linked to the enrichment of specific bacterial families (Sphingomonadaceae) in the tomato rhizosphere, suggesting a role in belowground chemical communication and shaping the soil microbiome nih.gov.

Furthermore, this compound and its related compounds have been detected in insects feeding on tomato plants, indicating their role in plant-insect interactions and potentially in the insect's metabolism or defense ebi.ac.ukmdpi.com. The presence of these SGAs in various plant tissues, from leaves to fruits, highlights their constitutive role in protecting the plant throughout its life cycle researchgate.net. Future research should focus on dissecting the specific mechanisms by which this compound modulates plant-microbe symbioses, its potential impact on beneficial microbial associations (e.g., mycorrhizal fungi), and its broader ecological functions in mediating plant interactions with herbivores and pathogens. Understanding these complex interactions could reveal new strategies for sustainable agriculture and plant health management.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying dehydrotomatine in plant tissues?

- Answer : Reverse-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is the gold standard for quantifying this compound and α-tomatine. This method resolves co-eluting isomers and achieves detection limits as low as 0.02 mg/kg dry weight. For tissue-specific analysis, validated protocols involve extracting glycoalkaloids with acidified methanol, followed by chromatographic separation using C18 columns and quantification via fragmentation patterns (e.g., m/z 1032 → 900/576 for this compound) .

Q. How does the α-tomatine/dehydrotomatine ratio vary across tomato tissues and developmental stages?

- Answer : Immature green fruits and vegetative tissues (leaves, stems) exhibit higher this compound levels, with α-tomatine/dehydrotomatine ratios ranging from 1.45 (leaves) to 4.57 (green peel). During ripening, this compound is enzymatically converted to dehydroesculeosides, leading to undetectable levels in ripe red/yellow fruits. Tissue-specific ratios are influenced by Sl3bHSD1 activity, which regulates the conversion of dehydrotomatidine to tomatidine .

Q. What experimental controls are critical when assessing this compound’s antifungal activity?

- Answer : Include (1) solvent controls (e.g., acidified methanol) to rule out extraction artifacts, (2) α-tomatine as a positive control due to its structural similarity, and (3) heat-inactivated pathogen cultures to confirm bioactivity. Dose-response curves should account for matrix effects from co-extracted phenolics (e.g., chlorogenic acid), which may synergize or antagonize glycoalkaloid activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound bioactivity data across studies?

- Answer : Contradictions often arise from (a) impure α-tomatine standards contaminated with this compound (e.g., 10:1 w/w ratios) or (b) tissue-specific differences in glycoalkaloid ratios. Mitigation strategies:

- Purity Verification : Use high-resolution MS (e.g., FTICR-MS) to confirm compound identity and purity.

- Contextual Reporting : Disclose α-tomatine/dehydrotomatine ratios and tissue sources in methodology.

- Pathogen-Specific Assays : Test isolates from distinct clades, as sensitivity varies (e.g., Fusarium oxysporum vs. Phytophthora infestans) .

Q. What genetic tools are available to study this compound biosynthesis regulation?

- Answer : Key approaches include:

- CRISPR/Cas9 Knockouts : Target Sl3bHSD1 to block dehydrotomatidine → tomatidine conversion, resulting in this compound accumulation .

- qPCR with ∆∆Cт Method : Quantify expression of biosynthetic genes (e.g., GAME, P450s) in silenced lines .

- Phylogenetic Analysis : Use MEGA7 to compare Sl3bHSD1 with homologs in other Solanaceae species .

Q. How can collision-induced dissociation (CID) mass spectrometry differentiate this compound from structural analogs?

- Answer : this compound’s [M+H]+ ion (m/z 1032) fragments via glycosidic cleavages:

- Primary Pathway : Loss of xylose (m/z 900) → sequential hexose losses (m/z 576 → 414 aglycone).

- Secondary Pathway : Neutral loss of xylose + glucose (m/z 882/852 → 558).

The 5,6 double bond in the β-ring distinguishes its IRMPD spectra from α-tomatine, confirmed by TOF/MS .

Q. What experimental designs address this compound’s instability during extraction?

- Answer : To minimize degradation:

- Temperature Control : Perform extractions at 4°C under nitrogen to prevent oxidation.

- Acidification : Use 0.1% formic acid in methanol to stabilize glycoalkaloids.

- Time-Course Studies : Monitor degradation kinetics via LC-MS/MS over 24–72 hours .

Methodological Guidance

- For Structural Elucidation : Combine CID-MSⁿ with infrared multiphoton dissociation (IRMPD) to map fragmentation pathways and confirm stereochemistry .

- For Transcriptional Regulation : Pair RNA-seq data with LC-MS quantification to correlate gene expression (e.g., MYC1/MYC2 transcription factors) with this compound accumulation .

- For Comparative Studies : Reference Kozukue et al. (2004) and Friedman & Levin (1998) for baseline glycoalkaloid levels across cultivars .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.